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For Researchers, Scientists, and Drug Development Professionals

Introduction
Atractylodin is a naturally occurring polyacetylene compound isolated from the rhizomes of

Atractylodes species, which are commonly used in traditional medicine. Preclinical studies

have demonstrated its potential therapeutic effects, including anti-inflammatory,

neuroprotective, and anticancer activities. Accurate dosage determination is a critical step in

evaluating the efficacy and safety of Atractylodin in animal models. These application notes

provide a comprehensive overview of reported dosages, detailed experimental protocols, and

the underlying signaling pathways affected by Atractylodin.

Data Presentation: Atractylodin Dosages in Animal
Studies
The following table summarizes the quantitative data on Atractylodin dosages used in various

animal studies. This information is crucial for designing new preclinical trials and for comparing

results across different studies.
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Animal
Model

Therapeutic
Area

Dosage
Administrat
ion Route

Duration
Key
Findings

Mice (DSS-

Induced

Colitis)

Anti-

inflammatory
40 mg/kg

Intraperitonea

l (i.p.)

Daily for 14

days

Reduced

colitis

symptoms

and

increased

survival rate.

[1][2]

Mice (NAFLD

model)

Metabolic

Disease

20, 40, 80

mg/kg
Gavage (i.g.) -

Reduced

release of

ALT, AST,

ROS, and

MDA.[3]

Mice (High-

Fat Diet-

Induced)

Metabolic

Disease
5, 10 mg/kg Oral

5 days/week

for 4 weeks

Anti-obesity,

anti-steatosis,

and glucose-

lowering

effects.[4][5]

Rats
Pharmacokin

etics

40 g/kg (of

crude and

processed A.

rhizoma)

Oral Single dose

Rapidly

distributed

but slowly

eliminated.[6]

Rats

(Cholangioca

rcinoma

model)

Anticancer

5,000 mg/kg

(of formulated

A. lancea)

Oral
Daily for 9

months

Cmax of

359.73 ng/mL

at 3 hours.[5]

[7][8]

Mice Nociception -
Systemic

application
-

Inhibited

AITC-induced

nociceptive

responses

dose-

dependently.

[9]
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Mice
Gastric

Emptying

0.1, 1, 10

mg/kg
Oral Single dose

Promoted

gastric

emptying.[10]

Experimental Protocols
Acute Oral Toxicity Study (LD50 Determination) -
General Protocol
This protocol outlines a general method for determining the median lethal dose (LD50) of a

substance like Atractylodin, adapted from standard acute toxicity testing guidelines.

Objective: To determine the acute oral toxicity (LD50) of Atractylodin in a rodent model (e.g.,

mice or rats).

Materials:

Atractylodin

Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

Healthy, young adult rodents (e.g., Swiss albino mice, 20-25g) of a single sex.

Oral gavage needles

Syringes

Animal cages

Weighing balance

Procedure:

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week

prior to the experiment. Provide standard pellet diet and water ad libitum.

Dose Preparation: Prepare a stock solution or suspension of Atractylodin in the chosen

vehicle. A range of doses should be prepared.
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Grouping and Dosing:

Divide the animals into multiple groups (e.g., 5 groups of 6 animals each) and a control

group.

Fast the animals overnight before dosing.

Administer a single oral dose of Atractylodin to each group at geometrically increasing

dose levels (e.g., 50, 100, 200, 400, 800 mg/kg). The control group receives only the

vehicle.

Observation:

Observe the animals continuously for the first 4 hours after dosing for any signs of toxicity

(e.g., changes in skin, fur, eyes, motor activity, and behavior).

Continue observation daily for 14 days for mortality.

Data Analysis: Record the number of mortalities in each group. Calculate the LD50 value

using a suitable statistical method (e.g., Probit analysis).

Anti-inflammatory Activity in a DSS-Induced Colitis
Mouse Model
This protocol is based on a study investigating the anti-inflammatory effects of Atractylodin.[1]

[2]

Objective: To evaluate the anti-inflammatory efficacy of Atractylodin in a dextran sodium

sulfate (DSS)-induced colitis mouse model.

Materials:

Atractylodin

Dextran Sodium Sulfate (DSS)

Male C57BL/6 mice (8-10 weeks old)
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Sterile saline

Intraperitoneal injection needles and syringes

Procedure:

Induction of Colitis: Induce colitis by administering 2.5% (w/v) DSS in the drinking water for a

specified period (e.g., 7-14 days).

Animal Grouping:

Group 1: Control (no DSS, vehicle treatment)

Group 2: DSS + Vehicle

Group 3: DSS + Atractylodin (e.g., 40 mg/kg)

Drug Administration:

Prepare Atractylodin in a suitable vehicle for intraperitoneal injection.

Administer Atractylodin or vehicle daily via intraperitoneal injection for the duration of the

DSS treatment.

Assessment of Colitis:

Monitor body weight, stool consistency, and rectal bleeding daily.

Calculate the Disease Activity Index (DAI).

At the end of the experiment, sacrifice the animals and collect the colon for histological

analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity,

cytokine levels).

Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Atractylodin
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Atractylodin exerts its biological effects by modulating several key signaling pathways.

Understanding these pathways is crucial for elucidating its mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Atractylodin Ameliorates Colitis via PPARα Agonism [mdpi.com]

3. Atractylodin Inhibits Interleukin-6 by Blocking NPM-ALK Activation and MAPKs in HMC-1 -
PMC [pmc.ncbi.nlm.nih.gov]

4. Atractylodes Lancea and Its Constituent, Atractylodin, Ameliorates Metabolic Dysfunction-
Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

5. Atractylodes Lancea and Its Constituent, Atractylodin, Ameliorates Metabolic Dysfunction-
Associated Steatotic Liver Disease via AMPK Activation -Biomolecules & Therapeutics |
Korea Science [koreascience.kr]

6. Atractylodin Ameliorates Colitis via PPARα Agonism - PMC [pmc.ncbi.nlm.nih.gov]

7. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC -
PMC [pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute
Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo | MDPI
[mdpi.com]

10. Atractylodin Induces Myosin Light Chain Phosphorylation and Promotes Gastric
Emptying through Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Atractylodin Dosage
Determination in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190633#atractylodin-dosage-determination-for-
animal-studies]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b190633?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/366863126_Atractylodin_Ameliorates_Colitis_via_PPARa_Agonism
https://www.mdpi.com/1422-0067/24/1/802
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11535289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11535289/
https://koreascience.kr/article/JAKO202433957626174.page
https://koreascience.kr/article/JAKO202433957626174.page
https://koreascience.kr/article/JAKO202433957626174.page
https://pmc.ncbi.nlm.nih.gov/articles/PMC9821687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6260578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6260578/
https://www.mdpi.com/1420-3049/28/10/3987
https://www.mdpi.com/1422-0067/23/24/16134
https://www.mdpi.com/1422-0067/23/24/16134
https://www.mdpi.com/1422-0067/23/24/16134
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572613/
https://www.benchchem.com/product/b190633#atractylodin-dosage-determination-for-animal-studies
https://www.benchchem.com/product/b190633#atractylodin-dosage-determination-for-animal-studies
https://www.benchchem.com/product/b190633#atractylodin-dosage-determination-for-animal-studies
https://www.benchchem.com/product/b190633#atractylodin-dosage-determination-for-animal-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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